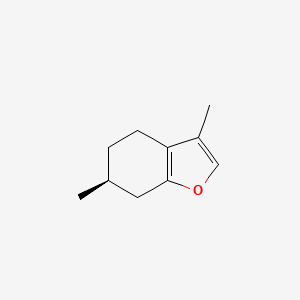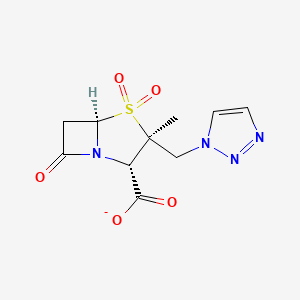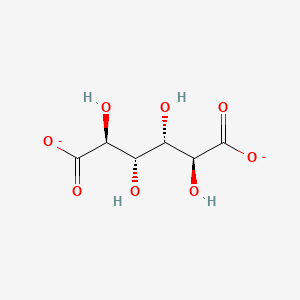
D-mannarate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-mannarate(2-) is a mannarate(2-) that is the dianion obtained by the deprotonation of the carboxy groups of D-mannaric acid. It is a conjugate base of a D-mannarate(1-). It is an enantiomer of a L-mannarate(2-).
Applications De Recherche Scientifique
1. Overview and Production
D-Mannose, a C-2 epimer of D-glucose, is significant in various industries due to its role as a component of polysaccharides and glycoproteins. It finds applications in food, pharmaceuticals, and poultry industries, acting as a dietary supplement, starting material for drug synthesis, and in animal feeds. Methods like chemical synthesis and biotransformation from D-fructose or D-glucose using specific isomerases are key in its production (Hu et al., 2016).
2. Photosynthetic Production
Research has also explored the photosynthetic production of mannitol (a derivative of D-mannose) from CO2 in genetically modified cyanobacteria. This innovative method contributes to sustainable production and applications in the medical and food industries (Jacobsen & Frigaard, 2014).
3. Physiological Benefits and Enzymatic Production
D-Mannose's physiological benefits include impacts on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections. It serves as a precursor for several medicinal compounds. Due to limitations in chemical synthesis and plant extraction, enzymatic production of D-mannose is a key area of research, highlighting the efficiency and potential of biological methods (Wu, Zhang, & Mu, 2019).
4. Biochemical Engineering Applications
In biochemical engineering, D-mannose undergoes processes like oxidation to form N,N'-dimethyl D-mannaramide and disodium D-mannarate. These derivatives are useful in synthesizing polymers like poly-D-mannaramides, demonstrating D-mannose's versatility in material science (Carpenter, Hardcastle, & Kiely, 2013).
5. Immunological Effects
D-Mannose has been identified to induce regulatory T cells and suppress immunopathology, making it a potential candidate for clinical applications in treating autoimmune diseases and inflammation (Zhang et al., 2017).
6. Applications in Biofuel Cells
D-Mannarate, derived from D-mannose, has been utilized in biofuel cells. Enzymatic processes convert D-mannuronate to D-mannarate, which can be combined with electricity production, showcasing its role in renewable energy technologies (Sakuta et al., 2018).
7. Material Science Applications
In material science, derivatives of D-mannaric acid have been synthesized for applications like creating Nylon 66 analogs from carbohydrate-based monomers. This highlights its role in developing novel materials (Mancera, Roffé, Rivas, & Galbis, 2003).
8. Therapeutic Applications
D-Mannose has therapeutic potential, as evidenced by its ability to suppress macrophage IL-1β production. This property is significant for developing interventions against inflammatory conditions (Torretta et al., 2020).
9. Energy Storage
D-Mannitol, a derivative, has been studied for its thermal energy storage capacity, further expanding D-mannose's applications in sustainable energy solutions (Barreneche et al., 2013).
10. Bone Health
Studies indicate that D-mannose attenuates bone loss in mice, suggesting its potential in treating osteoporosis. This effect is mediated by regulatory T cell proliferation and gut microbiota-dependent anti-inflammatory effects (Liu et al., 2020).
Propriétés
Nom du produit |
D-mannarate(2-) |
|---|---|
Formule moléculaire |
C6H8O8-2 |
Poids moléculaire |
208.12 g/mol |
Nom IUPAC |
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4-/m0/s1 |
Clé InChI |
DSLZVSRJTYRBFB-LDHWTSMMSA-L |
SMILES isomérique |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



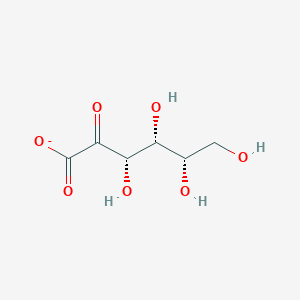
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1240559.png)
![2-[(2R)-oxiran-2-ylmethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1240560.png)
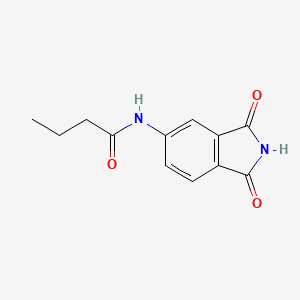
![(2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1240562.png)
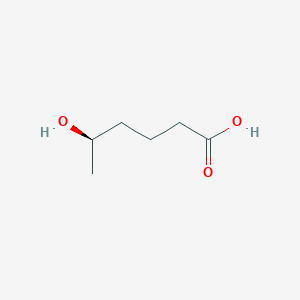
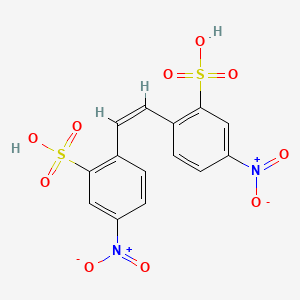
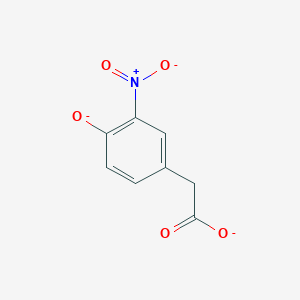
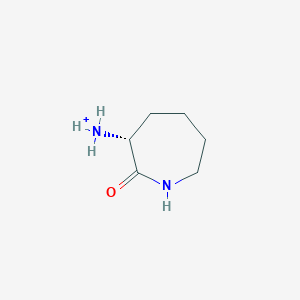
![(2S)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1240572.png)
![N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B1240576.png)
![(6R,7S)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[1-oxo-2-(1-tetrazolyl)ethyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240580.png)
